L-Glutamine methyl ester hydrochloride

説明

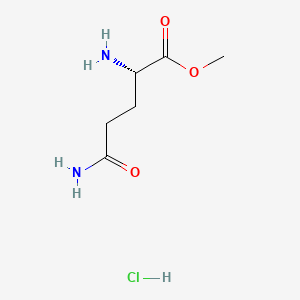

L-Glutamine methyl ester hydrochloride (CAS RN: 32668-14-7) is a chemically modified derivative of the amino acid L-glutamine. Its molecular formula is C₆H₁₂N₂O₃·HCl, with a molecular weight of 196.63 g/mol . This compound is primarily used in research settings, particularly in pharmaceutical and biochemical studies, due to its role as a precursor in prodrug synthesis and enzymatic reactions. It is stored at 2–10°C, protected from light, and handled under inert gas to maintain stability .

準備方法

Synthetic Routes and Reaction Conditions

L-Glutamine methyl ester hydrochloride can be synthesized through the esterification of L-glutamine with methanol in the presence of trimethylchlorosilane. This reaction occurs at room temperature and yields the desired product in good to excellent yields . The general reaction is as follows:

L-Glutamine+MethanolTrimethylchlorosilaneL-Glutamine methyl ester hydrochloride

Industrial Production Methods

Industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through crystallization or other separation techniques.

化学反応の分析

Types of Reactions

L-Glutamine methyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield L-glutamine and methanol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and a strong acid catalyst.

Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

Hydrolysis: L-Glutamine and methanol.

Substitution: Depending on the electrophile, various substituted derivatives of this compound can be formed.

科学的研究の応用

Chemistry

L-Glutamine methyl ester hydrochloride serves as a crucial building block in the synthesis of peptides and other complex molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in pharmaceutical development.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a precursor for creating peptide bonds in synthetic chemistry. |

| Pharmaceutical Development | Acts as an intermediate in drug synthesis targeting metabolic disorders. |

Biology

In biological research, this compound is utilized as a nutrient in cell culture media, supporting cell growth and metabolism.

| Application | Description |

|---|---|

| Cell Culture | Provides essential nutrients for cell proliferation and maintenance. |

| Metabolic Studies | Investigates amino acid metabolism and cellular functions. |

Medicine

This compound has been explored for its therapeutic potential, particularly in critical illness and gut health.

- Clinical Applications : Recent studies indicate that L-glutamine supplementation can enhance immune function and gut barrier integrity during stress or injury. For instance, high-dose parenteral administration has shown benefits in reducing mortality rates in critically ill patients .

| Application | Findings |

|---|---|

| Immune Function | Improves immune response in critically ill patients. |

| Gut Health | Enhances gut barrier function, reducing complications during recovery from illness. |

Industry

The compound's unique properties allow it to be used in various industrial applications, including:

- Biochemical Production : Acts as a reagent in the synthesis of biochemical products.

- Cosmetic Formulations : Explored for its biocompatibility in skincare products to improve hydration and skin repair .

Biochemical Properties and Mechanisms of Action

This compound plays a significant role in several biochemical pathways:

- Cellular Metabolism : It influences metabolic pathways critical for energy production and cellular biosynthesis.

- Gene Expression : Modulates the expression of genes involved in metabolism and cell signaling.

Clinical Trials on Glutamine Supplementation

A review of clinical trials indicates that L-glutamine supplementation can significantly impact patient outcomes during critical illness:

- Study 1 : In a cohort of surgical patients, those receiving high-dose L-glutamine showed reduced infection rates and shorter hospital stays compared to control groups .

- Study 2 : A meta-analysis demonstrated that glutamine supplementation improved gut health markers in patients with inflammatory bowel disease, highlighting its potential therapeutic role .

作用機序

L-Glutamine methyl ester hydrochloride exerts its effects primarily through its conversion to L-glutamine in the body. L-Glutamine is a key amino acid involved in numerous metabolic processes, including protein synthesis, nitrogen transport, and energy production. It acts on various molecular targets, including glutamine transporters and enzymes involved in glutamine metabolism .

類似化合物との比較

L-Glutamine methyl ester hydrochloride belongs to a broader class of amino acid ester hydrochlorides. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Key Physicochemical Properties

- In contrast, glycine ethyl ester hydrochloride is highly water-soluble due to its smaller alkyl chain .

- Lipophilicity : The t-butyl derivatives exhibit higher logP values, making them suitable for transdermal drug delivery systems .

- Stability : Methyl and ethyl esters are prone to hydrolysis under acidic or alkaline conditions, whereas t-butyl esters offer enhanced hydrolytic stability .

Research Findings and Industrial Relevance

- Transdermal Permeability: Amino acid ester prodrugs, including glutamine derivatives, increase drug solubility and skin retention. For instance, isopropyl L-lysine ibuprofenate achieves a 6.7× higher skin accumulation compared to unmodified ibuprofen .

- Stereochemical Impact : D-enantiomers (e.g., D-glutamine t-butyl ester) exhibit distinct binding affinities in transporter studies, highlighting the importance of chirality in drug design .

- Safety Profiles : this compound is classified as a Category 2A eye irritant (H319) but lacks significant acute toxicity data .

生物活性

L-Glutamine methyl ester hydrochloride is a derivative of the amino acid L-glutamine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

This compound can be synthesized through various methods, typically involving the esterification of L-glutamine with methanol in the presence of hydrochloric acid. This process results in the formation of the methyl ester, which is then purified to yield the hydrochloride salt. The general reaction can be summarized as follows:

1. Enzyme Inhibition

Research indicates that derivatives of L-glutamine, including this compound, can inhibit several enzymes involved in glutamine metabolism. Specifically, studies have shown that Nγ-alkyl derivatives of L-glutamine inhibit enzymes such as glutaminase and γ-glutamyl transpeptidase, with inhibitory constants in the millimolar range. This suggests a potential role in modulating metabolic pathways that utilize glutamine .

2. Antitumor Activity

L-Glutamine and its derivatives have been investigated for their antitumor properties. For instance, studies have demonstrated that glutamine plays a crucial role in cancer cell metabolism, providing substrates for rapid proliferation and protection against oxidative stress . The methyl ester form may enhance bioavailability and efficacy in targeting tumor cells.

3. Neuroprotective Effects

There is evidence suggesting that glutamine derivatives may have neuroprotective effects. In models of neurodegeneration, L-glutamine has been shown to support neuronal survival and function by providing essential nutrients and reducing excitotoxicity. The methyl ester form could potentially improve these effects due to enhanced permeability across the blood-brain barrier .

Study on Enzymatic Production

A notable study explored the enzymatic production of L-alanyl-L-glutamine using recombinant E. coli strains expressing specific acyltransferases. This research highlighted the efficiency of using amino acid esters in biosynthetic pathways, demonstrating that this compound can serve as a substrate for producing bioactive compounds with therapeutic potential .

Tumor Imaging Applications

Another significant application involves using L-glutamine derivatives as PET tracers for tumor imaging. A novel N-[18F]labeled L-glutamine analogue was synthesized for this purpose, showing promising biodistribution patterns in vivo. This research underscores the potential of glutamine derivatives in diagnostic imaging and targeted therapy .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₆H₁₄ClN₃O₂ |

| Molecular Weight | 195.65 g/mol |

| Solubility | Soluble in water and methanol |

| Enzyme Inhibition | Glutaminase, γ-Glutamyl Transpeptidase |

| Potential Applications | Antitumor agent, neuroprotective agent |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for L-Glutamine methyl ester hydrochloride to ensure stability in laboratory settings?

- Methodological Answer : Store the compound in a tightly sealed glass container under an inert gas (e.g., nitrogen or argon) at 2–10°C, protected from light. Avoid proximity to strong oxidizing agents, as incompatibility may lead to hazardous reactions. These conditions mitigate decomposition risks and preserve stability .

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116 standard), a dust mask (JIS T8151), protective eyewear, and long-sleeved lab coats. Local exhaust ventilation is recommended to minimize airborne dust exposure. Post-handling hygiene (e.g., washing hands, face, and gargling) is critical to prevent accidental exposure .

Q. How should accidental exposure (e.g., skin or eye contact) be managed during experiments?

- Methodological Answer : For eye exposure, rinse immediately with water for ≥15 minutes, remove contact lenses if applicable, and seek medical attention. For skin contact, wash thoroughly with soap and water. In case of inhalation, move to fresh air and consult a physician. Avoid inducing vomiting if ingested; instead, rinse the mouth and seek medical help .

Q. What are the key safety precautions for handling this compound in synthetic workflows?

- Methodological Answer : Use local exhaust ventilation to control dust generation. Avoid rough handling of containers to prevent spills. Prohibit eating, drinking, or smoking in the lab. Decontaminate protective gear before leaving the workspace to avoid cross-contamination .

Q. How can researchers verify the purity of this compound in the absence of published chromatographic data?

- Methodological Answer : Employ analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy. Compare results with reference spectra from structurally similar esters (e.g., glycine methyl ester hydrochloride) to confirm purity .

Advanced Research Questions

Q. What experimental strategies prevent decomposition of this compound during prolonged reactions?

- Methodological Answer : Conduct reactions under inert atmospheres (e.g., nitrogen) and monitor temperature rigorously to avoid exceeding 10°C. Use real-time analytical methods (e.g., in-situ FTIR or TGA) to detect early decomposition signs, such as release of HCl or nitrogen oxides .

Q. How can researchers characterize the decomposition products of this compound under thermal stress?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO, CO₂, NOₓ, HCl). For non-volatile residues, use LC-MS or elemental analysis to trace nitrogen-containing byproducts .

Q. What methodologies address the lack of solubility data for this compound in polar solvents?

- Methodological Answer : Systematically test solubility in a solvent gradient (e.g., water, methanol, DMSO) using dynamic light scattering (DLS) or saturation concentration assays. Correlate results with Hansen solubility parameters to predict miscibility in reaction matrices .

Q. How should researchers design experiments to mitigate reactivity conflicts with strong oxidizing agents?

- Methodological Answer : Pre-screen compatibility using differential scanning calorimetry (DSC) to assess exothermic reactivity. If unavoidable, employ phase-transfer catalysis or compartmentalized reaction setups to isolate the compound from oxidizers .

Q. What analytical approaches resolve discrepancies in reported physical properties (e.g., crystalline vs. powdered form)?

特性

IUPAC Name |

methyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBXODOMJPMNO-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659610 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32668-14-7 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。